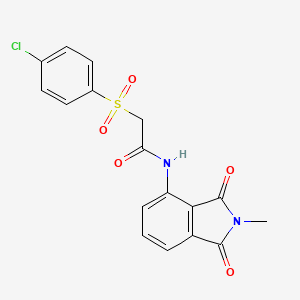

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic compound that features a sulfonyl group, a chlorobenzene ring, and an isoindoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multiple steps:

Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the isoindoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides.

Substitution: Products will vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the 4-chlorobenzenesulfonyl group enhances the antibacterial activity of the compound. For instance, studies have shown that similar compounds can achieve minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli . This suggests that 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide may also possess similar antimicrobial efficacy.

Anti-inflammatory Properties

Sulfonamide derivatives are known to exhibit anti-inflammatory effects. The structural components of the compound allow for potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Polymer Chemistry

The sulfonyl chloride derivative is utilized in the synthesis of polysulfone resins, which are known for their thermal stability and mechanical properties. The incorporation of 4-chlorobenzenesulfonyl chloride in polymer synthesis enhances the performance characteristics of the resultant materials .

| Property | Polysulfone Resins | Implication |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Mechanical Strength | Excellent | Ideal for structural applications |

| Chemical Resistance | Good | Useful in harsh chemical environments |

Synthesis and Characterization

A notable study focused on synthesizing derivatives from 4-chlorobenzenesulfonyl chloride and evaluating their biological activities . The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures.

Application in Drug Development

In drug development, compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, sulfonamides have been shown to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate biosynthesis .

Mecanismo De Acción

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide would depend on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group and isoindoline moiety could play crucial roles in this interaction, potentially affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methylbenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

2-(4-bromobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can influence its reactivity and interactions compared to its analogs

Actividad Biológica

The compound 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS Number: 895462-23-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that evaluate its effects on cellular processes, cytotoxicity, and therapeutic potential.

Chemical Structure

The chemical structure of the compound is characterized by a sulfonyl group attached to an isoindole derivative, which may contribute to its biological properties. The presence of the dioxo moiety is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.

- Bone Resorption Inhibition : Similar sulfonamide derivatives have been noted for their role in inhibiting osteoclastogenesis.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The following table summarizes key findings from studies assessing the cytotoxic effects of related compounds:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Osteoclastogenesis : Similar compounds have been shown to block the formation and activity of osteoclasts, which are responsible for bone resorption. This is mediated through the suppression of RANKL signaling pathways .

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and disrupting mitochondrial function .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of related compounds:

Case Study 1: Inhibition of Bone Resorption

A study investigated the effects of a sulfonamide derivative on osteoclastogenesis in vitro and in vivo. The results indicated that treatment with the compound significantly reduced osteoclast formation and prevented bone loss in ovariectomized mice models. Histological analysis showed decreased numbers of mature osteoclasts and reduced bone resorption markers .

Case Study 2: Antitumor Activity

Another investigation focused on a structurally similar compound's effects on breast cancer cell lines. The study reported significant cytotoxicity with an IC50 value indicating effective dose levels for inducing cell death through apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations, indicative of apoptosis .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O5S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-26(24,25)11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVCCYVUPSXZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.